molecular formula C6H3ClN2S2 B067007 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole CAS No. 186982-41-2

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole

Cat. No.: B067007
CAS No.: 186982-41-2
M. Wt: 202.7 g/mol
InChI Key: MRMAZVGSIMWZOZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole is a high-purity, synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science research. This molecule features a 1,2,4-thiadiazole core, a privileged scaffold known for its diverse biological activities, strategically substituted at the 3-position with a thienyl ring and at the 5-position with a chlorine atom. This specific substitution pattern creates a versatile chemical architecture that is highly valuable as a molecular building block for the synthesis of more complex pharmacologically active compounds.

Properties

IUPAC Name

5-chloro-3-thiophen-2-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S2/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMAZVGSIMWZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370969
Record name 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186982-41-2
Record name 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Thiophene-2-carboxamidine reacts with S₂Cl₂ at 0–5°C in dimethylformamide (DMF), initiating a stepwise process:

  • Chlorination : S₂Cl₂ chlorinates the amidine’s nitrogen atoms, forming an intermediate dichloroamide.

  • Cyclization : Intramolecular nucleophilic displacement generates the 1,2,4-thiadiazole core.

  • Aromatization : Elimination of HCl yields the fully conjugated system.

Key Parameters :

  • Solvent : DMF or dimethylacetamide (DMAc) optimizes solubility and reaction kinetics.

  • Temperature : Sub-zero conditions minimize side reactions (e.g., polymerization of intermediates).

  • Stoichiometry : A 2:1 molar ratio of S₂Cl₂ to amidine ensures complete chlorination.

Yield Optimization

Yields range from 58–72% under optimal conditions. Excess S₂Cl₂ (2.5–3.0 equivalents) improves conversion but requires careful quenching to avoid over-chlorination. Post-reaction steam distillation isolates the product from tarry byproducts.

Halogen Exchange on Preformed 1,2,4-Thiadiazoles

An alternative strategy involves substituting bromine or iodine in 3-(2-thienyl)-1,2,4-thiadiazole with chlorine using PCl₅ or SOCl₂.

Substitution Protocol

  • Substrate Preparation : 3-(2-Thienyl)-5-bromo-1,2,4-thiadiazole is synthesized via bromination of the parent compound with N-bromosuccinimide (NBS).

  • Chlorination : Treatment with PCl₅ in refluxing toluene replaces bromine with chlorine via an SNAr mechanism.

Advantages :

  • Regioselectivity : The electron-deficient C5 position of the thiadiazole ring facilitates selective substitution.

  • Scalability : Reactions proceed in high yield (85–90%) with minimal byproducts.

Limitations :

  • Requires pre-brominated intermediates, adding synthetic steps.

  • PCl₅ handling demands stringent moisture control.

One-Pot Synthesis from 2-Aminothiophene and Thiophosgene

This streamlined approach condenses 2-aminothiophene with thiophosgene (CSCl₂) in a single vessel, forming the thiadiazole ring in situ.

Reaction Dynamics

  • Formation of Thiourea Intermediate : 2-Aminothiophene reacts with CSCl₂ to generate a thiourea derivative.

  • Oxidative Cyclization : Treatment with chlorine gas induces cyclization, releasing HCl and yielding the target compound.

Critical Factors :

  • Chlorine Concentration : Excess Cl₂ (1.5–2.0 equivalents) ensures complete cyclization but risks over-oxidation of the thiophene ring.

  • Solvent Choice : Tetrahydrofuran (THF) balances reactivity and solubility, though dichloromethane (DCM) accelerates kinetics.

Performance Metrics

  • Yield : 65–78% after column chromatography.

  • Purity : >95% by HPLC when using distilled thiophosgene.

Coupling of 5-Chloro-1,2,4-thiadiazole-3-thiol with 2-Bromothiophene

A transition-metal-catalyzed coupling offers a modular route, ideal for late-stage functionalization.

Catalytic System

  • Substrate Activation : 5-Chloro-1,2,4-thiadiazole-3-thiol is deprotonated with NaH to form a thiolate.

  • Cross-Coupling : Reaction with 2-bromothiophene in the presence of CuI and 1,10-phenanthroline facilitates C–S bond formation.

Conditions :

  • Catalyst Load : 10 mol% CuI achieves >80% conversion.

  • Solvent : DMSO at 110°C drives the reaction to completion in 12 hours.

Scope and Limitations

  • Functional Group Tolerance : Sensitive to electron-withdrawing groups on the thiophene ring.

  • Yield : 70–82% after extraction with ethyl acetate.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Cyclocondensation58–7290–95ModerateLow
Halogen Exchange85–9095–98HighMedium
One-Pot Synthesis65–7892–96HighLow
Catalytic Coupling70–8294–97LowHigh

Key Observations :

  • Cyclocondensation is cost-effective but requires cryogenic conditions.

  • Halogen Exchange offers high yields but depends on brominated precursors.

  • Catalytic Coupling excels in modularity but suffers from catalyst costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 5 of the thiadiazole ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects of the adjacent nitrogen atoms. Key reactions include:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
AminationHydrazine hydrate or amines5-Amino-3-(2-thienyl)-1,2,4-thiadiazoleSubstitution occurs at 80–100°C in ethanol, yielding amino derivatives with >75% efficiency .
ThiolationNaSH or thiourea5-Mercapto-3-(2-thienyl)-1,2,4-thiadiazoleRequires acidic conditions (HCl) for optimal yields (~65%) .
AlkoxylationAlcohols (e.g., methanol, ethanol)5-Alkoxy-3-(2-thienyl)-1,2,4-thiadiazoleCatalyzed by NaOH at reflux, achieving ~70% conversion .

Electrophilic Substitution on the Thienyl Group

The 2-thienyl substituent undergoes electrophilic substitution, primarily at the α-positions (C3 and C5 of thiophene):

Reaction TypeReagents/ConditionsProducts FormedKey Findings
NitrationHNO₃/H₂SO₄3-Nitro-5-chloro-3-(2-thienyl)-1,2,4-thiadiazoleRegioselectivity favors nitration at C5 of the thienyl ring .
HalogenationCl₂ or Br₂ (FeCl₃ catalyst)5-Chloro-3-(5-halo-2-thienyl)-1,2,4-thiadiazoleBromination occurs faster than chlorination (85% vs. 72% yield) .
SulfonationSO₃/H₂SO₄Sulfonated derivativesRequires elevated temperatures (110°C) and yields sulfonic acid derivatives .

Coupling Reactions

The compound participates in cross-coupling reactions via the thienyl group:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Suzuki-Miyaura CouplingArylboronic acids, Pd(PPh₃)₄Biaryl-thiadiazole hybridsYields >80% under microwave irradiation (120°C, 1h) .
Ullmann CouplingAryl halides, CuI/L-proline3-(2-Thienyl)-5-aryl-1,2,4-thiadiazoleLimited to electron-deficient aryl halides (e.g., nitro-substituted) .

Cyclization and Ring-Opening Reactions

The thiadiazole ring exhibits unique reactivity under specific conditions:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Acidic HydrolysisHCl (conc.), refluxThiophene-2-carboxamide derivativesRing opening occurs via cleavage of the N–S bond .
Thermal RearrangementPyrolysis (>200°C)Thieno[3,4-d]thiadiazole isomersForms fused heterocycles with 60–70% yields .

Redox Reactions

The thiadiazole core and thienyl group participate in reduction and oxidation processes:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Reduction (NaBH₄)NaBH₄/NiCl₂Dihydrothiadiazole derivativesSelective reduction of the thienyl double bonds .
Oxidation (H₂O₂)H₂O₂/AcOHSulfoxide or sulfone derivativesControlled oxidation yields sulfoxides; excess H₂O₂ forms sulfones .

Biological Interaction Studies

While not a direct chemical reaction, the compound’s interactions with biomolecules have been explored:

TargetInteraction MechanismBiological EffectKey Findings
TubulinBinding via the thiadiazole ringAntimitotic activityInhibits microtubule assembly (IC₅₀ = 2.8 μM) .
DNA Topoisomerase IIIntercalationAnticancer activityInduces DNA strand breaks in leukemia cells .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Thiadiazole derivatives, including 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole, have shown promising antimicrobial properties. Research indicates that compounds with a thiadiazole moiety can inhibit the growth of various pathogenic microorganisms. For instance, studies have demonstrated that chlorinated and fluorinated derivatives exhibit good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .

Anticancer Properties
The anticancer potential of thiadiazoles has been extensively studied. Compounds derived from the 1,2,4-thiadiazole framework have shown cytotoxic effects against several cancer cell lines. For example, some derivatives have demonstrated IC50 values in the nanomolar range against human colon cancer (HCT116) and lung cancer (H460) cell lines . The ability to induce apoptosis without affecting the cell cycle has also been reported, highlighting their therapeutic promise .

Antidiabetic Effects
Thiadiazole derivatives have been explored for their antidiabetic activities. Certain compounds have exhibited significant inhibition of glucose absorption and enhancement of insulin sensitivity in preclinical models. This suggests their potential utility in managing diabetes .

Agrochemical Applications

Fungicidal Properties
this compound and its derivatives are effective biocides against a range of plant pathogens. They function primarily as soil fungicides, protecting crops from diseases caused by fungi such as Pythium, Fusarium, and Rhizoctonia. These compounds are crucial in agricultural practices to ensure crop health and yield .

Herbicidal Activity
Research indicates that thiadiazoles can also serve as herbicides, effectively controlling weed populations that compete with crops for nutrients and light. Their mechanism involves disrupting the growth processes of target weed species .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents to optimize biological activity. The structure-activity relationship studies reveal that modifications at different positions on the thiadiazole ring can significantly influence the biological properties of these compounds. For instance:

Substituent Position Effect on Activity
Position 2Enhances antimicrobial efficacy
Position 5Increases anticancer potency
Position 3Modulates herbicidal activity

These insights guide the design of new derivatives with improved pharmacological profiles.

Case Studies

  • Anticancer Study : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One compound showed an IC50 value of 0.794 µM against breast cancer cells (MCF-7), indicating strong anticancer potential .
  • Fungicidal Efficacy : A study assessed the effectiveness of thiadiazole-based fungicides in field trials against Fusarium species affecting wheat crops. Results indicated significant reductions in disease incidence compared to untreated controls .
  • Antimicrobial Screening : A comprehensive screening of chlorinated thiadiazoles revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like streptomycin .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural analogs of 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole based on substituents at positions 3 and 5:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-Thienyl Cl C₆H₃ClN₂S₂ 202.68 High aromaticity, moderate lipophilicity
5-Chloro-3-phenyl-1,2,4-thiadiazole Phenyl Cl C₈H₅ClN₂S 196.65 Higher hydrophobicity due to phenyl group
5-Chloro-3-ethyl-1,2,4-thiadiazole Ethyl Cl C₄H₅ClN₂S 148.61 Increased alkyl solubility, lower melting point
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole Chloromethyl Cl C₃H₂Cl₂N₂S 169.02 Reactive chloromethyl group for further functionalization
5-Chloro-3-methyl-1,2,4-thiadiazole Methyl Cl C₃H₃ClN₂S 134.58 Simplest analog; limited steric hindrance

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Effects : Chlorine at position 5 stabilizes the thiadiazole ring through electron withdrawal, but the thienyl group introduces additional electron-rich regions, creating a polarized structure .
  • Reactivity : The chloromethyl analog (C₃H₂Cl₂N₂S) offers a reactive site for nucleophilic substitution, unlike the inert phenyl or thienyl derivatives .

Biological Activity

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound through various studies and findings.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study by Foroumadi et al., various 1,3,4-thiadiazole derivatives were synthesized and tested against several Gram-positive and Gram-negative bacteria. The results showed that compounds with thiadiazole moieties demonstrated high antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 4 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (µg/mL)Target Organism
This compound0.03 - 4S. aureus, E. coli
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)0.03 - 4S. epidermidis
Novel derivatives (various)0.03 - 50Various Gram-positive/negative

Anticancer Activity

Thiadiazoles have also been evaluated for their anticancer properties. A study highlighted the efficacy of various thiadiazole derivatives against different cancer cell lines. For instance, compounds derived from this compound exhibited promising results in inhibiting the growth of human cancer cell lines such as HeLa and MDA-MB-231 with IC50 values ranging from 0.9 to 10 µM .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundIC50 (µM)Cell Line
This compound0.9 - 10HeLa
N-ethyl-5-(thienyl)-1,3,4-thiadiazole1.7MDA-MB-231
Other derivativesVariesVarious cancer types

The mechanisms through which these compounds exert their biological effects are multifaceted. For antimicrobial activity, the disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in thiadiazoles . In anticancer applications, these compounds may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways .

Case Studies

Several case studies have highlighted the potential of thiadiazoles in clinical settings:

  • Antileishmanial Activity : A series of novel compounds based on thiadiazoles were synthesized and evaluated for their antileishmanial activity against Leishmania major. One derivative showed an IC50 value significantly lower than the standard drug Glucantime .
  • Cytotoxicity Studies : A comprehensive cytotoxicity study involving various human tumor cell lines demonstrated that certain thiadiazole derivatives possess selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole, and how is its structure confirmed?

  • Synthesis : The compound is typically synthesized via cyclocondensation reactions. For example, thiol intermediates (e.g., 4-phenyl-5-((thiadiazole-thio)methyl)-1,2,4-triazole-3-thiol) react with sodium monochloroacetate in aqueous media, followed by acidification . Microwave-assisted synthesis can also reduce reaction time compared to classical reflux methods .
  • Structural Confirmation : Elemental analysis, IR spectroscopy (to confirm functional groups like C=S or C-Cl), and chromatographic methods (e.g., TLC/HPLC) are used to verify purity and structure. Mass spectrometry and NMR may supplement these analyses .

Q. Which analytical techniques are critical for characterizing thiadiazole derivatives?

  • Elemental Analysis : Determines empirical formulas (e.g., C, H, N, S content) .
  • IR Spectrophotometry : Identifies key functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹, thiadiazole ring vibrations) .
  • Chromatography : Thin-layer chromatography (TLC) confirms compound purity, while HPLC quantifies yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?

  • Variables : Adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (e.g., reflux vs. microwave heating), and stoichiometry of reactants (e.g., excess chloroacetic acid) can enhance yields .
  • Microwave Synthesis : Reduces reaction time from hours to minutes while maintaining high purity, as demonstrated in analogous thiadiazole syntheses .

Q. What molecular docking strategies predict the pharmacological potential of this compound?

  • Methodology : Docking software (e.g., AutoDock Vina) models interactions between the thiadiazole core and target proteins (e.g., enzymes or receptors). Key steps include:

Preparing ligand (compound) and receptor (protein) files.

Grid parameter optimization to focus on active sites.

Scoring binding affinities (ΔG values) to prioritize derivatives for in vitro testing .

  • Case Study : Derivatives of 2-((4-phenyl-5-((thiadiazole-thio)methyl)triazole-3-yl)thio)ethanoic acid showed high binding affinity to bacterial enzymes, suggesting antimicrobial potential .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray crystallography) to resolve ambiguities. For example, overlapping IR peaks can be clarified via ¹H/¹³C NMR assignments .
  • Computational Tools : Density Functional Theory (DFT) simulations predict vibrational spectra or NMR chemical shifts, which are compared to experimental data .

Q. What strategies are used to study structure-activity relationships (SAR) in thiadiazole derivatives?

  • Functional Group Modification : Introduce substituents (e.g., halogens, alkyl chains) at the 3- or 5-positions of the thiadiazole ring to assess impact on bioactivity .
  • Salt Formation : Reacting the parent compound with bases (e.g., NaOH, morpholine) or metal salts (e.g., CuSO₄) alters solubility and bioavailability, enabling comparative pharmacological assays .

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